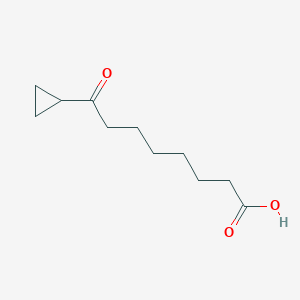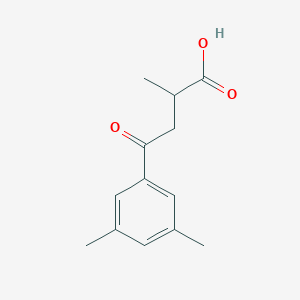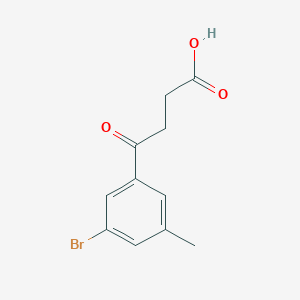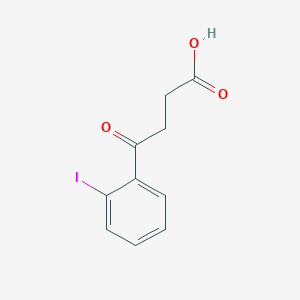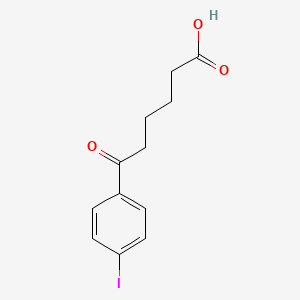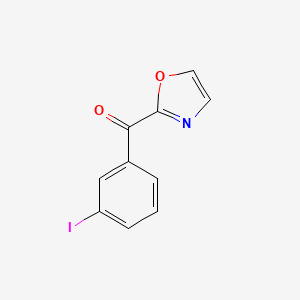
2-(3-Yodobenzoil)oxazol
Descripción general
Descripción
2-(3-Iodobenzoyl)oxazole is a chemical compound with the molecular formula C10H6INO2 and a molecular weight of 299.07 . It is a light yellow solid and is used for research and development purposes .
Synthesis Analysis
Oxazole compounds, including 2-(3-Iodobenzoyl)oxazole, are synthesized using various strategies. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 2-(3-Iodobenzoyl)oxazole consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H .Chemical Reactions Analysis
Oxazole compounds, including 2-(3-Iodobenzoyl)oxazole, are known for their diverse chemical reactions. They can engage in various non-covalent interactions, such as hydrophobic effects, van der Waals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds . These interactions make oxazole derivatives valuable in various fields, including medicinal chemistry .Physical And Chemical Properties Analysis
2-(3-Iodobenzoyl)oxazole is a light yellow solid . It has a molecular weight of 299.07 and a molecular formula of C10H6INO2 .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
2-(3-Yodobenzoil)oxazol: se ha estudiado por su potencial como agente antimicrobiano. Los investigadores han sintetizado varios derivados para probarlos contra diferentes cepas de bacterias y hongos. Por ejemplo, los compuestos con la parte oxazol han mostrado eficacia contra Staphylococcus aureus y Escherichia coli, que son culpables comunes en las infecciones .
Propiedades Anticancerígenas
Los derivados de oxazol, incluidos los que tienen un grupo iodobenzoil, se están explorando por sus actividades anticancerígenas. Pueden actuar como inhibidores de la tirosina quinasa, que son importantes en el tratamiento de varios cánceres. La capacidad de inhibir la actividad de la quinasa puede evitar que las células cancerosas proliferen .
Usos Antiinflamatorios
El anillo oxazol es una característica en muchos medicamentos antiinflamatorios. El patrón de sustitución, particularmente con un grupo iodobenzoil, puede mejorar la capacidad del compuesto para modular las respuestas inflamatorias, lo que lo convierte en un candidato valioso para el desarrollo de nuevos medicamentos antiinflamatorios .
Efectos Antidiabéticos
Se ha informado que algunos derivados de oxazol exhiben efectos antidiabéticos. Pueden desempeñar un papel en la regulación de los niveles de azúcar en la sangre, ofreciendo potencialmente un nuevo enfoque para controlar la diabetes. La presencia del grupo iodobenzoil puede afectar la afinidad de unión del compuesto a los objetivos biológicos relevantes .
Aplicaciones Antiobesidad
La investigación sobre los derivados de oxazol también se extiende a las aplicaciones antiobesidad. Estos compuestos pueden influir en las vías metabólicas que están involucradas en el almacenamiento y la descomposición de las grasas, presentando una posible vía para abordar los problemas de salud relacionados con la obesidad .
Potencial Antioxidante
Los oxazoles, incluidos los que tienen un sustituyente iodobenzoil, se han investigado por sus propiedades antioxidantes. Los antioxidantes son cruciales para combatir el estrés oxidativo, que está implicado en numerosas enfermedades, incluidos los trastornos neurodegenerativos .
Direcciones Futuras
Oxazole derivatives, including 2-(3-Iodobenzoyl)oxazole, have been the focus of many research studies due to their wide spectrum of biological activities . They are considered significant heterocyclic nuclei in medicinal chemistry . The important information presented in these studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Mecanismo De Acción
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . The presence of hetero atoms in these compounds often imparts preferential specificities in their biological responses .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets can lead to various changes, which are dependent on the specific biological activity of the compound.
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities is likely to involve different biochemical pathways and downstream effects.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
2-(3-Iodobenzoyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, 2-(3-Iodobenzoyl)oxazole can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of 2-(3-Iodobenzoyl)oxazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-(3-Iodobenzoyl)oxazole can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-(3-Iodobenzoyl)oxazole exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. The binding interactions often involve the iodine atom, which can form halogen bonds with amino acid residues in the active sites of enzymes. This interaction can result in enzyme inhibition, altering the biochemical pathways in which these enzymes are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Iodobenzoyl)oxazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that 2-(3-Iodobenzoyl)oxazole remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-(3-Iodobenzoyl)oxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
2-(3-Iodobenzoyl)oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of glucose and other key metabolites .
Transport and Distribution
Within cells and tissues, 2-(3-Iodobenzoyl)oxazole is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of 2-(3-Iodobenzoyl)oxazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis .
Propiedades
IUPAC Name |
(3-iodophenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQFOOKAGAKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642082 | |
| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-85-8 | |
| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




